![molecular formula C8H8O4S B3375061 2-(2-Methoxy-2-oxoethyl)thiophene-3-carboxylic acid CAS No. 105508-53-0](/img/structure/B3375061.png)
2-(2-Methoxy-2-oxoethyl)thiophene-3-carboxylic acid
Overview
Description
“2-(2-Methoxy-2-oxoethyl)thiophene-3-carboxylic acid” is a chemical compound with the molecular weight of 200.22 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H8O4S/c1-12-7(9)4-6-5(8(10)11)2-3-13-6/h2-3H,4H2,1H3,(H,10,11) .
Physical And Chemical Properties Analysis
This compound has a melting point of 111-113 degrees Celsius .
Scientific Research Applications
2-(2-Methoxy-2-oxoethyl)thiophene-3-carboxylic acid has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its use as an anti-cancer agent. In addition, this compound has been studied for its potential use as an agrochemical, as it has been shown to possess insecticidal and fungicidal properties. This compound has also been investigated for its use in materials science, as it can be used as a building block for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-2-oxoethyl)thiophene-3-carboxylic acid is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of prostaglandins and other inflammatory mediators. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to possess insecticidal and fungicidal properties. This compound has been investigated for its potential use as an anti-cancer agent. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
2-(2-Methoxy-2-oxoethyl)thiophene-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity and yield. This compound is also stable under normal laboratory conditions. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 2-(2-Methoxy-2-oxoethyl)thiophene-3-carboxylic acid. One potential direction is to investigate its use as an anti-inflammatory agent in the treatment of various inflammatory diseases. Another potential direction is to explore its use as an insecticide and fungicide in the agricultural industry. Additionally, further studies are needed to determine the exact mechanism of action of this compound and its potential use as an anti-cancer agent. Finally, there is a need to investigate the synthesis of this compound derivatives and their potential applications in various fields.
Safety and Hazards
properties
IUPAC Name |
2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-12-7(9)4-6-5(8(10)11)2-3-13-6/h2-3H,4H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAIXCNBBGNPOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CS1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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